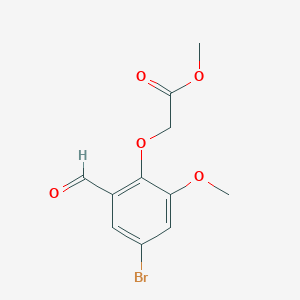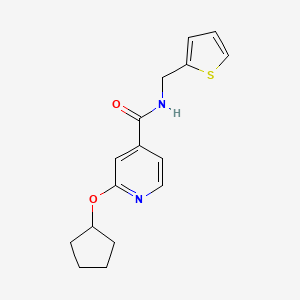
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide, also known as DT-010, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including matrix metalloproteinases and cyclooxygenases. N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide also activates the AMP-activated protein kinase pathway, which regulates cellular energy metabolism and has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting angiogenesis, and modulating the immune response. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for its target enzymes. However, its low solubility in water and potential toxicity at high doses may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide, including exploring its potential therapeutic applications in other diseases, optimizing its pharmacokinetic properties, and developing more potent derivatives. Additionally, further studies are needed to elucidate its mechanisms of action and potential side effects.
In conclusion, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide is a promising compound with potential therapeutic applications in various diseases. Its multi-targeted mechanism of action and favorable pharmacokinetic profile make it an attractive candidate for further research and development.
Synthesemethoden
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide can be synthesized using a multi-step process involving the reaction of 2-mercaptobenzothiazole with 3,5-dimethoxybenzyl chloride, followed by the reaction of the resulting product with p-tolyl chloroacetate. The final step involves the reaction of the intermediate product with ammonia to form N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a key target for N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-4-6-18(7-5-15)28-11-21(25)24-22-23-17(14-30-22)13-29-12-16-8-19(26-2)10-20(9-16)27-3/h4-10,14H,11-13H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCWHZRLUHENSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)CSCC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(p-tolyloxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2744030.png)


![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)

![ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2744036.png)




![3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2744049.png)
![1-[(2-Hydroxy-3,3-dimethylbutyl)-methylamino]-3,3-dimethylbutan-2-ol](/img/structure/B2744050.png)
![8-chloro-2-(2-(4-chlorophenoxy)-2-methylpropanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2744052.png)